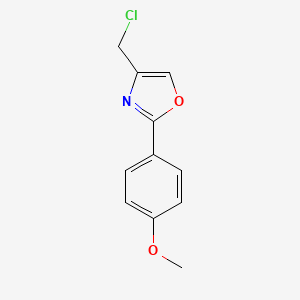

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole

Descripción general

Descripción

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution (Sₙ2) with various nucleophiles. Key examples include:

These reactions often require polar aprotic solvents (e.g., DMF) and elevated temperatures. The chloromethyl group’s reactivity is comparable to benzyl chloride, enabling diverse functionalization for pharmaceutical intermediates .

Coupling Reactions Involving the Methoxyphenyl Group

The electron-rich 4-methoxyphenyl moiety participates in cross-coupling reactions:

| Reaction Type | Catalyst/Reagents | Product | Application | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-oxazole hybrids | Anticancer agent synthesis | |

| Heck Coupling | Pd(OAc)₂, PPh₃, acrylate | Alkenyl-substituted oxazole derivatives | Material science applications |

For Suzuki coupling, yields exceed 70% under inert atmospheres. The methoxy group enhances electron density, facilitating oxidative addition with palladium catalysts.

Oxidation and Reduction Reactions

The methyl group and oxazole ring undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation of Methyl | KMnO₄, H₂SO₄, 60°C | 4-(Chloromethyl)-2-(4-methoxyphenyl)oxazole-5-carboxylic acid | Selective C–H activation | |

| Reduction of Oxazole | H₂, Raney Ni, ethanol | Partially saturated oxazoline derivative | Low yield (45%) |

Oxidation to carboxylic acids is critical for generating bioactive analogs, while reduction of the oxazole ring remains challenging due to stability issues.

Cyclization and Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

Gabriel synthesis produces primary amines for further derivatization, while cycloadditions expand the compound’s utility in medicinal chemistry .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes abov

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole has been investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with biological targets, making it a candidate for developing antimicrobial and anticancer agents. Research indicates that derivatives of oxazole exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound has been evaluated against different cancer cell lines, demonstrating cytotoxic effects. For instance, certain oxazole derivatives exhibited significant activity against human lung cancer cells and murine leukemia cells .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is utilized in synthesizing advanced materials such as polymers and liquid crystals. The unique structural features of this compound allow for modifications that enhance its properties for various applications.

Biological Studies

Biochemical Assays

The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes. Its ability to bind with specific molecular targets facilitates research into mechanisms of action for various diseases. For example, oxazole derivatives have shown promise in inhibiting key enzymes involved in bacterial resistance mechanisms or cancer cell proliferation .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

-

Antimicrobial Activity Evaluation : A comprehensive study evaluated the antimicrobial activity of various oxazole derivatives against Bacillus subtilis, E. coli, and fungal strains like Candida albicans. The results indicated that certain compounds exhibited significant inhibition zones compared to standard antibiotics .

Compound Inhibition Zone (mm) 17 23 18 24 Ampicillin 22 -

Cytotoxicity Assessment : Another study assessed the cytotoxic effects of synthesized oxazole derivatives on human cancer cell lines. The results showed that some compounds had IC50 values indicating potent activity against cancer cells .

Compound A549 (Human Lung Cancer Cell) P388 (Murine Leukemia Cell) 70 0.53 2.50 Amonafide 1.10 0.20

Mecanismo De Acción

The mechanism by which 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxyphenyl group may interact with aromatic residues in proteins, affecting their activity and stability. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- 4-(Methoxymethyl)-2-(4-methoxyphenyl)-1,3-oxazole

- 4-(Chloromethyl)-2-(4-hydroxyphenyl)-1,3-oxazole

- 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole

Comparison: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole is unique due to the presence of both chloromethyl and methoxyphenyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Actividad Biológica

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 229.65 g/mol

This compound features a chloromethyl group and a methoxy-substituted phenyl ring, contributing to its unique chemical properties.

Research indicates that compounds with oxazole moieties exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Studies have shown that oxazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, docking studies revealed that the compound interacts with these enzymes through hydrogen bonding and hydrophobic interactions .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is linked to its interference with cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various oxazole derivatives on MCF-7 cells. The results indicated that this compound significantly reduced cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : In a model of inflammation, the compound was tested for its ability to inhibit COX-2 activity. The results showed a dose-dependent inhibition with an IC value comparable to standard anti-inflammatory drugs .

- Antimicrobial Studies : The compound was also assessed for antimicrobial properties against several pathogenic bacteria. It demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZBMZDVUFFUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.